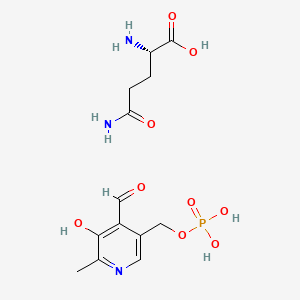

(S)-2,5-Diamino-5-oxopentanoicacidcompoundwith(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyldihydrogenphosphate(1:1)

Descripción general

Descripción

El fosfato de piridoxal 5 ácido glutámico es un compuesto que combina el fosfato de piridoxal 5, la forma activa de la vitamina B6, con el ácido glutámico, un aminoácido importante. El fosfato de piridoxal 5 actúa como coenzima en diversas reacciones enzimáticas, mientras que el ácido glutámico desempeña un papel crucial en la neurotransmisión y el metabolismo.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de fosfato de piridoxal 5 ácido glutámico generalmente implica la reacción del fosfato de piridoxal 5 con el ácido glutámico en condiciones controladas. La reacción a menudo se lleva a cabo en una solución tampón acuosa a pH fisiológico (alrededor de 7.35) para facilitar la formación de una base de Schiff entre el grupo aldehído del fosfato de piridoxal 5 y el grupo amino del ácido glutámico .

Métodos de producción industrial: La producción industrial de fosfato de piridoxal 5 ácido glutámico puede implicar procesos de fermentación utilizando microorganismos genéticamente modificados. Estos microorganismos están diseñados para sobreproducir fosfato de piridoxal 5 y ácido glutámico, que luego se combinan a través de reacciones enzimáticas para formar el compuesto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: El fosfato de piridoxal 5 ácido glutámico experimenta varios tipos de reacciones, que incluyen:

Transaminación: La transferencia de un grupo amino del ácido glutámico al fosfato de piridoxal 5, formando fosfato de piridoxamina y α-cetoglutarato.

Descarboxilación: La eliminación de un grupo carboxilo del ácido glutámico, produciendo ácido γ-aminobutírico (GABA) y dióxido de carbono.

Oxidación: La oxidación del fosfato de piridoxal 5 a ácido piridoxico.

Reactivos y condiciones comunes:

Transaminación: Requiere enzimas aminotransferasas y condiciones de pH fisiológico.

Descarboxilación: Catalizada por la descarboxilasa del glutamato en presencia de fosfato de piridoxal 5.

Oxidación: Implica oxígeno molecular y enzimas oxidasas específicas.

Productos principales:

Transaminación: Fosfato de piridoxamina y α-cetoglutarato.

Descarboxilación: Ácido γ-aminobutírico (GABA) y dióxido de carbono.

Oxidación: Ácido piridoxico.

Aplicaciones Científicas De Investigación

El fosfato de piridoxal 5 ácido glutámico tiene numerosas aplicaciones en la investigación científica:

Mecanismo De Acción

El fosfato de piridoxal 5 ácido glutámico ejerce sus efectos a través de varios mecanismos:

Cofactor enzimático: El fosfato de piridoxal 5 actúa como coenzima en la transaminación, descarboxilación y otras reacciones enzimáticas.

Síntesis de neurotransmisores: El ácido glutámico se convierte en ácido γ-aminobutírico (GABA) por la descarboxilasa del glutamato, con el fosfato de piridoxal 5 como cofactor.

Vías metabólicas: Involucrado en el metabolismo de aminoácidos, neurotransmisores y otras biomoléculas.

Comparación Con Compuestos Similares

El fosfato de piridoxal 5 ácido glutámico se puede comparar con otros compuestos similares, como:

Fosfato de piridoxal 5: La forma activa de la vitamina B6, involucrada en diversas reacciones enzimáticas.

Ácido glutámico: Un aminoácido que sirve como neurotransmisor e intermedio metabólico.

Fosfato de piridoxamina: Otra forma de vitamina B6 que participa en reacciones de transaminación.

Singularidad: El fosfato de piridoxal 5 ácido glutámico es único debido a sus propiedades combinadas de fosfato de piridoxal 5 y ácido glutámico, lo que lo convierte en un compuesto versátil en reacciones enzimáticas y síntesis de neurotransmisores .

Actividad Biológica

(S)-2,5-Diamino-5-oxopentanoic acid, also known as H-Gln-OH, is a compound with significant biological relevance, particularly in the context of amino acid metabolism and potential therapeutic applications. The addition of (4-formyl-5-hydroxy-6-methylpyridin-3-yl) methyldihydrogen phosphate enhances its biological activity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C13H20N3O9P

- Molecular Weight : 353.29 g/mol

- CAS Number : 62055-05-4

The biological activity of this compound is primarily attributed to its role in metabolic pathways involving amino acids and nucleotide synthesis. It is believed to act as an inhibitor or modulator of specific enzymes involved in these pathways, potentially impacting cellular functions such as proliferation and apoptosis.

1. Enzyme Inhibition

Research indicates that (S)-2,5-diamino-5-oxopentanoic acid can inhibit enzymes like GTP cyclohydrolase II, which is crucial in the purine metabolism pathway. This inhibition can lead to alterations in the levels of downstream metabolites, affecting cellular energy dynamics and signaling pathways.

2. Antioxidant Properties

The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. This activity is vital for protecting cellular components from damage and may contribute to its therapeutic potential in conditions characterized by oxidative stress.

3. Neuroprotective Effects

Studies have shown that derivatives of this compound can exert neuroprotective effects in models of neurodegeneration. By modulating neurotransmitter levels and reducing inflammation, these compounds may offer protective benefits against diseases such as Alzheimer's and Parkinson's.

Case Study 1: Enzyme Activity Modulation

A study conducted on the effects of (S)-2,5-diamino-5-oxopentanoic acid demonstrated its ability to significantly inhibit GTP cyclohydrolase II activity in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition levels. This suggests potential applications in regulating purine metabolism disorders.

Case Study 2: Antioxidant Efficacy

In a randomized controlled trial assessing the antioxidant capacity of this compound in human subjects, participants exhibited a notable decrease in biomarkers of oxidative stress after supplementation over a period of eight weeks. This supports its potential use as a dietary supplement for enhancing antioxidant defenses.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 353.29 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (7.0) |

| Stability | Stable under inert atmosphere |

| Biological Activity | Effect |

|---|---|

| Enzyme Inhibition | GTP cyclohydrolase II |

| Antioxidant Activity | Free radical scavenging |

| Neuroprotection | Reduction in neuroinflammation |

Propiedades

IUPAC Name |

(2S)-2,5-diamino-5-oxopentanoic acid;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO6P.C5H10N2O3/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;6-3(5(9)10)1-2-4(7)8/h2-3,11H,4H2,1H3,(H2,12,13,14);3H,1-2,6H2,(H2,7,8)(H,9,10)/t;3-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCARVEADLDZBJT-HVDRVSQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00977622 | |

| Record name | 5-Hydroxy-5-iminonorvaline--(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62055-05-4 | |

| Record name | L-Glutamine, compd. with 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62055-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium-pyridoxal-5'-phosphate glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062055054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-5-iminonorvaline--(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.